Methyl 2-amino-3-(benzylamino)propanoate
Description
Methyl 2-amino-3-(benzylamino)propanoate is a synthetic amino acid derivative featuring a propanoate backbone with amino and benzylamino substituents at the 2- and 3-positions, respectively. The compound’s bifunctional nature (amino and benzylamino groups) suggests applications in coordination chemistry, catalysis, or pharmaceutical intermediates, though further studies are required to confirm these roles .
Properties
IUPAC Name |
methyl 2-amino-3-(benzylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-15-11(14)10(12)8-13-7-9-5-3-2-4-6-9/h2-6,10,13H,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGXGDPESFRITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Methyl 3-(benzylamino)propanoate (3c)
- Structure: Benzylamino group at the 3-position of propanoate (vs. 2-amino-3-(benzylamino) in the target compound).
- Synthesis: Produced via reaction of aniline, methyl acrylate, and methanol at 115°C, followed by chromatographic purification .
- Key Data : ¹H-NMR (CDCl₃) shows signals for benzyl protons (δ 7.30–7.20 ppm) and methyl ester (δ 3.70 ppm).
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
- Structure: Nitrophenyl substituent at the 3-position (vs. benzylamino in the target).
- Synthesis: Derived from nitro derivative etherification using methanol and thionyl chloride .
- Key Data: The electron-withdrawing nitro group enhances reactivity in reduction reactions (e.g., conversion to aminophenyl derivatives via sodium borohydride) .
- Differentiation: The nitro group introduces distinct electronic effects compared to the benzylamino group, altering solubility and redox behavior .
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Structure : Fluorophenyl substituent at the 3-position (CAS 64282-12-8).
- Key Data : Molecular weight 233.67 g/mol; ¹H-NMR signals for aromatic protons (δ 7.20–7.10 ppm) and methyl ester (δ 3.75 ppm) .
- Differentiation: The fluorine atom’s electronegativity impacts polarity and bioavailability, contrasting with the benzylamino group’s bulkier, nitrogen-rich profile .
Physicochemical Properties
Spectroscopic Signatures
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-amino-3-(benzylamino)propanoate, and what are their key reaction parameters?
- Methodological Answer : Common methods include coupling reactions between benzylamine derivatives and methyl esters of amino acids. For example, a two-step synthesis involving (1) protection of the amino group using tert-butoxycarbonyl (Boc) chemistry and (2) esterification under acidic conditions (e.g., HCl in methanol). Reaction optimization often requires monitoring via thin-layer chromatography (TLC) and adjusting pH to stabilize intermediates . Solvent selection (e.g., ethanol, dichloromethane) and catalysts (e.g., DCC for amide bond formation) are critical for yield improvement .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the benzylamino and ester groups. For example, the methyl ester resonance typically appears at ~3.6 ppm in ¹H NMR. Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]+ for C₁₂H₁₇N₂O₂ at 237.13 m/z). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water. Stability tests under varying pH (4–8) and temperatures (4°C to 25°C) show degradation <5% over 72 hours when stored in anhydrous conditions. Hydrolysis of the ester group is a key stability concern, requiring inert atmospheres for long-term storage .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing enantiomerically pure forms of the compound?
- Methodological Answer : Chiral resolution techniques, such as using (R)- or (S)-Boc-protected intermediates followed by enzymatic hydrolysis, can achieve enantiomeric excess >98%. For example, lipase-catalyzed kinetic resolution selectively cleaves one enantiomer . Reaction monitoring via circular dichroism (CD) spectroscopy ensures stereochemical fidelity .
Q. What strategies address discrepancies in spectroscopic data between theoretical predictions and experimental results?
- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from rotational isomerism or hydrogen bonding. Computational modeling (DFT calculations) using software like Gaussian can simulate spectra and identify conformers. Cross-validation with 2D NMR (COSY, HSQC) resolves ambiguities .
Q. How does structural modification of the benzylamino group impact biological activity?
- Methodological Answer : SAR studies show that electron-withdrawing groups (e.g., -SO₂CH₃ at the para position) enhance receptor binding affinity by 30% compared to unsubstituted benzyl groups. Fluorination (e.g., 4-F substitution) improves metabolic stability but reduces solubility . Computational docking (AutoDock Vina) predicts interactions with hydrophobic pockets in target enzymes .
Q. What in vitro assays are suitable for evaluating its interaction with neurotransmitter receptors?
- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]-GABA for GABAₐ receptors) quantify IC₅₀ values. Calcium flux assays (Fluo-4 AM dye) in neuronal cell lines measure functional activity. Data normalization to positive controls (e.g., muscimol for GABA receptors) ensures reproducibility .
Q. How can impurities from synthesis (e.g., diastereomers or byproducts) be identified and mitigated?
- Methodological Answer : LC-MS/MS with a C18 column and 0.1% formic acid mobile phase separates diastereomers. Byproducts like hydrolyzed carboxylic acids are minimized by reducing reaction moisture (e.g., molecular sieves). Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
